molecular formula C21H20N2O4S2 B2505055 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 389077-25-2

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No.: B2505055
CAS No.: 389077-25-2
M. Wt: 428.52
InChI Key: TZUBTEVGLAHUSX-AQTBWJFISA-N
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Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a sophisticated organic compound known for its diverse chemical and biological properties. This compound's structure combines elements of thiazolidine, amide, and dimethoxyphenyl groups, providing a unique framework that facilitates its interaction with various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves a multi-step process:

  • Formation of the Thiazolidine Ring: : This involves the reaction of a thiourea derivative with an α-halo ketone under mild acidic conditions to form the thiazolidine ring.

  • Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl component is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the exocyclic double bond.

  • Amidation: : The final step involves the amidation of the intermediate compound with N-phenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods follow similar synthetic routes but are scaled up for efficiency:

  • Continuous Flow Chemistry: : This method involves the continuous input of reactants and removal of products, allowing for increased control over reaction conditions and yields.

  • Batch Processing: : Utilized for smaller scales, where reactions are carried out in large reactors with careful monitoring of temperature and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation at the thiazolidine sulfur to form sulfoxide and sulfone derivatives.

  • Reduction: : Reduction of the exocyclic double bond can be achieved using hydrogenation catalysts.

  • Substitution: : The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups at specific positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Electrophiles like bromine or nitronium ion in the presence of Lewis acids.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Hydrogenated thiazolidine derivatives.

  • Substitution Products: : Varied depending on the electrophile used, such as bromo or nitro derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.

  • Material Science: : Incorporated into polymers to enhance thermal and mechanical properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

  • Pharmacology: : Explored for its potential as an anti-inflammatory and anti-cancer agent due to its unique molecular interactions.

  • Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

  • Agriculture: : Utilized in the synthesis of agrochemicals, enhancing crop protection and yield.

  • Cosmetics: : Incorporated into formulations for its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

  • Binding to Enzymes: : Forms covalent or non-covalent interactions with active site residues, inhibiting enzyme activity.

  • Signal Transduction: : Modulates signal transduction pathways by binding to specific receptors or proteins, altering cellular responses.

Comparison with Similar Compounds

Unique Features

  • Structural Versatility: : The combination of thiazolidine and dimethoxyphenyl groups provides a unique structural framework.

  • Multiple Reactive Sites: : The presence of multiple functional groups allows for diverse chemical transformations.

Similar Compounds

  • Thiazolidinediones: : Share the thiazolidine ring but differ in the side chains and biological activity.

  • Phenylacetamides: : Contain the phenylacetamide moiety but lack the thiazolidine ring, influencing their reactivity and applications.

  • Thiosemicarbazones: : Similar sulfur-containing compounds but with distinct biological targets and mechanisms.

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Properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-26-16-9-8-14(12-17(16)27-2)13-18-20(25)23(21(28)29-18)11-10-19(24)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUBTEVGLAHUSX-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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